4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid
Overview
Description
HEPES is a zwitterionic sulfonic acid buffering agent . It’s widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
Molecular Structure Analysis
The molecular structure of HEPES is represented by the empirical formula C8H18N2O4S .Chemical Reactions Analysis
HEPES has been reported to catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . This is not a problem in bicarbonate-based cell culture buffers .Physical and Chemical Properties Analysis
HEPES has a molecular weight of 238.30 g/mol . It has a useful pH range of 6.8-8.2 and a pKa of 7.5 at 25 °C . It’s soluble in water, with a solubility of 703.6 g/L .Scientific Research Applications
Structural and Synthesis Studies
Cocrystallization and Structural Diversity : Research involving flexible piperazine and hydroxybenzoic acid derivatives highlights the role of hydrogen-bonding in directing cocrystallization, leading to structural diversity in compounds. Piperazine, when reacted with hydroxybenzoic acids, forms hydrogen-bonded assemblies, which have been validated through X-ray diffraction analysis. These studies contribute to our understanding of molecular interactions and crystal engineering (Wang et al., 2012).
Synthesis of Fluoroquinolonecarboxylic Acid : In the realm of pharmaceutical chemistry, the synthesis of fluoroquinolonecarboxylic acid from nitrobenzene derivatives demonstrates the importance of nitroaromatic compounds, including those related to piperazine, in developing potent antibacterial agents. This synthesis pathway provides insights into drug design and development (Ishizaki et al., 1985).
New Syntheses of Antihypertensive Agents : Research on the synthesis and characterization of new piperazine derivatives as potential dual antihypertensive agents highlights the versatility of piperazine-containing compounds in medicinal chemistry. These studies involve the synthesis of compounds as free bases and their subsequent transformation into hydrochloride salts, offering a pathway for developing novel therapeutic agents (Marvanová et al., 2016).
Analytical Methodologies
Stability-Indicating HPLC-UV Methods : In analytical chemistry, the development of stability-indicating HPLC-UV methods for the determination of bioactive nitrocompounds, including those structurally similar to 4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid, is crucial for understanding the stability and degradation pathways of potential antitumoral agents. Such methods are essential for the pharmaceutical industry to ensure the quality and safety of drugs (Freitas et al., 2014).
Degradation Studies of Nitroaromatic Compounds : Environmental science benefits from studies on the degradation of nitroaromatic compounds by fungi, revealing enzymatic pathways that could be harnessed for bioremediation. Understanding how fungi like Phanerochaete chrysosporium degrade compounds similar to this compound can inform strategies for cleaning up nitroaromatic pollutants (Teramoto et al., 2004).
Mechanism of Action
Future Directions
A recent study used electrochemical measurement to investigate the mechanism of amyloid-β aggregate disaggregation by EPPS . This could provide a new perspective in monitoring the disaggregation periods of amyloid-β aggregates from oligomeric to monomeric form, and then support for the prediction and handling of Alzheimer’s disease symptoms at different stages after treatment by a drug, EPPS .
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-8-7-14-3-5-15(6-4-14)11-2-1-10(13(18)19)9-12(11)16(20)21/h1-2,9,17H,3-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURMTXDVRABCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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